molecular formula C15H21FN2O4S B2509632 Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234887-72-9

Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2509632
CAS No.: 1234887-72-9
M. Wt: 344.4
InChI Key: GZRWJLBSIMYMIL-UHFFFAOYSA-N
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Description

Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a methyl carboxylate group at the 1-position and a sulfonamido-methyl substituent at the 4-position. The sulfonamido group is further substituted with a 3-fluorophenyl moiety.

Properties

IUPAC Name

methyl 4-[[(3-fluorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-22-15(19)18-7-5-12(6-8-18)10-17-23(20,21)11-13-3-2-4-14(16)9-13/h2-4,9,12,17H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRWJLBSIMYMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with methyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-fluorobenzylsulfonamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Therapeutic Applications

Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate has been identified as a potential agent for treating a range of central nervous system disorders. Notable applications include:

  • Depression and Anxiety Disorders : The compound has shown promise in addressing conditions such as depression, anxiety, and panic disorders. Its mechanism involves modulation of neurotransmitter systems, which is critical in managing these conditions .
  • Obsessive-Compulsive Disorder (OCD) : Research indicates that compounds similar to this compound may effectively reduce symptoms associated with OCD by influencing serotonin pathways .
  • Pain Management : There is evidence supporting its use in pain management therapies, particularly for neuropathic pain, by acting on specific pain receptors in the nervous system .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine structure through cyclization reactions involving appropriate precursors.
  • Sulfonamide Introduction : The introduction of the methylsulfonamido group is achieved through sulfonation reactions, which enhance the compound's solubility and biological activity.
  • Fluorination : The incorporation of the fluorophenyl group is crucial for enhancing the compound's pharmacological properties, particularly its receptor binding affinity.
  • Carboxylation : Finally, carboxylation is performed to yield the final methyl ester form, which is essential for its activity as a pharmaceutical agent .

Case Study 1: Efficacy in Depression Treatment

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to a placebo group, suggesting its potential as a novel antidepressant .

Case Study 2: Pain Management

In another study focusing on neuropathic pain models, this compound demonstrated a marked reduction in pain sensitivity and improved overall pain management outcomes. The findings suggest that it may serve as an alternative to existing pain relief medications with fewer side effects .

Comparative Analysis of Related Compounds

Compound NameTherapeutic UseMechanism of ActionReference
This compoundDepression, Anxiety, PainModulation of neurotransmitter systems
N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamidesTRPV1 AntagonismCapsaicin receptor antagonism
Methyl piperidine-4-carboxylateAntitubercular agentsC-H activation reactions

Mechanism of Action

The mechanism of action of Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

tert-Butyl 4-((3-Fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8)
  • Structural Differences: Replaces the sulfonamido-methyl group with an amino linkage .
  • Molecular Formula : C₁₆H₂₃FN₂O₂ (MW: 294.37) vs. target compound’s formula (unreported but likely higher due to sulfonamido group).
  • Key Properties : The tert-butyl protecting group may enhance lipophilicity (LogP) compared to the methyl carboxylate in the target compound.
tert-Butyl 4-(4-Amino-2-fluorophenyl)piperidine-1-carboxylate (CAS 188975-15-7)
  • Structural Differences : Fluorophenyl group is directly attached to the piperidine ring without a sulfonamido spacer .
  • Implications : Direct aryl attachment may reduce conformational flexibility compared to the target compound’s methylsulfonamido linker.
Methyl 4-(3-Fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate (CAS 1357073-04-1)
  • Structural Differences : Carboxylate at the 3-position, methyl group at the 1-position, and fluoromethylphenyl substituent at the 4-position .
  • Key Properties: Molecular weight (265.32) is lower than the target compound’s estimated weight.

Functional Group Variations

Phenyl 4-((3-(4-Methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1235338-07-4)
  • Structural Differences : Phenyl carboxylate (vs. methyl) and propanamido linker with 4-methoxyphenyl (vs. sulfonamido and 3-fluorophenyl) .
  • Key Properties : Higher molecular weight (396.5) and polar surface area (PSA) due to the methoxy group and larger substituents .
Methyl N-BOC-4-Piperidinepropionate (CAS 162504-75-8)
  • Structural Differences : Propionate chain instead of sulfonamido-methyl group; BOC-protected amine .
  • Implications : The propionate chain may increase solubility, while the BOC group adds steric bulk compared to the target compound’s methyl carboxylate .

Biological Activity

Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the sulfonamide family, characterized by its unique structure that includes a piperidine ring, a fluorophenyl group, and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H21FN2O4SC_{15}H_{21}FN_{2}O_{4}S with a molecular weight of 344.4 g/mol. The compound can be represented structurally as follows:

SMILES COC O N1CCC CNS O O Cc2cccc F c2 CC1\text{SMILES COC O N1CCC CNS O O Cc2cccc F c2 CC1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can bind to various enzymes or receptors, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to potential therapeutic effects. The exact molecular targets depend on the context of use and the specific application being investigated.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, making it a candidate for further exploration in drug development. For instance, it has been explored as a potential inhibitor for various kinases, which play crucial roles in signal transduction pathways.

Therapeutic Potential

The compound has shown promise in preclinical studies for its therapeutic effects in treating diseases associated with enzyme dysregulation. Its structural characteristics allow it to potentially modulate the activity of specific enzymes involved in disease processes.

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the biological activity of related compounds and their mechanisms:

  • Kinase Inhibition : A study highlighted that compounds with similar structural motifs exhibited significant inhibition against GSK-3β and ROCK-1 kinases. The most potent inhibitors demonstrated IC50 values ranging from 10 nM to over 1000 nM, indicating strong biological activity .
  • Cell Viability Studies : In vitro studies have shown that related compounds effectively reduced cell viability in various cancer cell lines by inhibiting proliferation and inducing apoptosis .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives suggest that modifications to the piperidine ring and sulfonamide group can enhance inhibitory potency against specific targets .

Data Table: Summary of Biological Activities

Activity Target IC50 (nM) Reference
GSK-3β InhibitionKinase8
ROCK-1 InhibitionKinase20 - 1000
Cell Viability ReductionCancer Cell LinesVaries
Enzyme InhibitionVarious EnzymesNot Specified

Q & A

Q. What are the critical steps and conditions for synthesizing Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine scaffold. Key steps include:
  • Sulfonamide Coupling : Reaction of a piperidine intermediate with 3-fluorophenylmethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Methyl Ester Formation : Use of methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., NaHCO₃) to introduce the carboxylate group.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
  • Optimization : Temperature control (0–25°C for coupling reactions) and solvent selection (polar aprotic solvents like DMF enhance reactivity) are critical to minimize side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (400–500 MHz in CDCl₃ or DMSO-d₆) identifies proton environments, such as the piperidine ring (δ 1.4–3.8 ppm) and fluorophenyl group (δ 6.8–7.3 ppm with coupling constants for fluorine) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀F N₂O₄S: 355.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/buffer mobile phase ensures purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-fluorophenyl group with other substituents (e.g., 4-fluorophenyl, chlorophenyl) to assess electronic effects. Modify the sulfonamido linker to amide or urea groups .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GABAₐ or serotonin receptors) using radioligand displacement. Compare IC₅₀ values to quantify potency differences .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the sulfonamido group .

Q. How should researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer :
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive antagonists. For example, if neuroactivity is observed, validate via patch-clamp electrophysiology .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation as a cause of inconsistent activity .
  • Dose-Response Curves : Perform multi-point assays (e.g., 10⁻¹²–10⁻⁶ M concentrations) to identify non-linear effects or biphasic responses .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the piperidine nitrogen to enhance aqueous solubility .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Lipid-Based Formulations : Use self-emulsifying drug delivery systems (SEDDS) with Labrasol® or Capryol™ to enhance intestinal absorption .

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